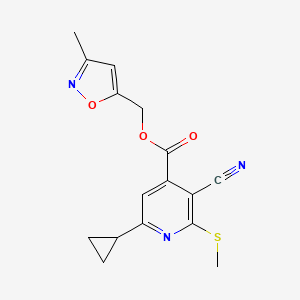![molecular formula C14H25NO5 B2874554 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid CAS No. 2138084-77-0](/img/structure/B2874554.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Reactive Intermediates in Peptide Synthesis
Compounds structurally similar to "1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid" have been investigated for their role as reactive intermediates in peptide synthesis. For instance, 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids have been studied for their crystal structures and ab initio calculations, highlighting their potential in the synthesis of peptides. These findings suggest the importance of such compounds in understanding peptide bond formation and designing synthetic pathways for peptide production (Crisma et al., 1997).
Environmental Chemistry and Pollution Studies
Research into dicarboxylic acids and their analogs, including ketocarboxylic acids and dicarbonyls, in urban aerosol samples, has been conducted to understand their role in atmospheric chemistry and pollution. Studies in Hong Kong have measured concentrations of these compounds in different seasons, offering insights into their sources and transformations in the urban atmosphere (Ho et al., 2006). This research underscores the environmental relevance of carboxylic acid derivatives in understanding air quality and pollution dynamics.
Antibacterial Agents
Pyridonecarboxylic acids and their derivatives have been explored for their antibacterial activity. The synthesis and evaluation of compounds with substituted cyclic amino groups for their in vitro and in vivo antibacterial properties demonstrate the pharmaceutical potential of such chemical structures. These studies provide a foundation for the development of new antibacterial agents, suggesting a possible area of application for compounds similar to "1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid" (Egawa et al., 1984).
Synthesis of Functionalized Amino Acid Derivatives
The synthesis of functionalized amino acid derivatives for potential pharmacological applications highlights another research area. Studies on N-substituted oxazolidine carboxamides and carboxylate derivatives indicate their evaluation for cytotoxicity against human cancer cell lines, pointing to the therapeutic applications of such compounds in designing anticancer agents (Kumar et al., 2009).
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-10-19-14(11(16)17)6-8-15(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVADIMXWDTUKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid | |
CAS RN |
2138084-77-0 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B2874473.png)
![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2874477.png)


![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)


![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2874489.png)
